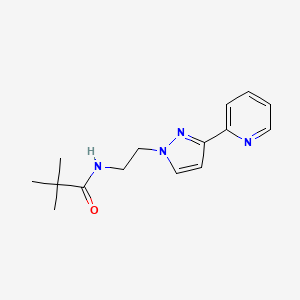

N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)pivalamide

Description

Properties

IUPAC Name |

2,2-dimethyl-N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O/c1-15(2,3)14(20)17-9-11-19-10-7-13(18-19)12-6-4-5-8-16-12/h4-8,10H,9,11H2,1-3H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSCUQVPODOLGKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NCCN1C=CC(=N1)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)pivalamide typically involves the reaction of α-bromoketones with 2-aminopyridine under different reaction conditions. One method involves the use of toluene as a solvent, with C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP). This reaction is mild and metal-free . Another method involves the use of ethyl acetate as a solvent, with one-pot tandem cyclization/bromination promoted by TBHP .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Pivalamide Group

-

Hydrolysis : Resistant to hydrolysis under mild conditions due to steric hindrance from the tert-butyl group. Requires strong acidic (e.g., HCl, reflux) or basic (e.g., NaOH, 100°C) conditions for cleavage.

-

Stability : Stable in polar aprotic solvents (e.g., DMF, DMSO) but may degrade in prolonged exposure to moisture.

Pyrazole Ring

-

Electrophilic Substitution : The pyrazole’s N1 position is blocked by the ethyl-pivalamide chain. Substitution typically occurs at C4 or C5, though the electron-withdrawing pyridinyl group at C3 reduces reactivity .

-

Metal Coordination : The pyrazole nitrogen can act as a ligand for transition metals (e.g., Cu²⁺), as observed in analogous pyrazole derivatives .

Pyridine Ring

-

Nucleophilic Aromatic Substitution : Limited reactivity due to electron deficiency. Halogenation (e.g., bromination at C4) requires Lewis acid catalysts (e.g., FeCl₃) .

-

Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine to a piperidine ring under high-pressure conditions .

Derivatization Reactions

The compound serves as a precursor for further modifications:

Stability Under Various Conditions

Key Research Findings

-

Biological Activity : Analogous pivalamide-pyrazole derivatives exhibit AM₂ receptor antagonism, suggesting potential therapeutic applications .

-

Synthetic Challenges : Steric hindrance from the tert-butyl group complicates functionalization, often requiring high catalyst loading or elevated temperatures .

-

Comparative Reactivity : The pyridine ring’s electron deficiency makes it less reactive toward electrophiles than the pyrazole moiety .

Scientific Research Applications

Medicinal Chemistry

Structure-Activity Relationships (SAR)

The compound is often analyzed for its structure-activity relationships, which are crucial for understanding how molecular modifications affect biological activity. For instance, studies have shown that variations in the pyridine and pyrazole moieties can lead to significant changes in receptor affinity and selectivity, making it a valuable scaffold for developing new therapeutic agents .

Synthesis and Optimization

Recent research has focused on optimizing the synthesis of similar compounds to enhance their potency as receptor antagonists. For example, modifications to the pivalamide side chain have been explored to improve binding affinity to specific targets such as adenosine receptors .

Antitumor Activity

N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)pivalamide has demonstrated promising antitumor effects in various cancer models. In vitro studies have shown that it can significantly reduce cell viability in aggressive cancer cell lines, such as triple-negative breast cancer . In vivo studies further corroborate these findings, indicating its potential as a therapeutic agent against certain types of malignancies.

Receptor Antagonism

The compound has been investigated as a potential antagonist for various receptors, including adenosine A2A receptors. Its ability to modulate these receptors may provide therapeutic benefits in conditions such as cancer and neurodegenerative diseases .

Case Studies

| Study | Findings | Application |

|---|---|---|

| In Vitro Antitumor Study | Reduced MDA-MB-231 cell viability by 55% at 10 μM concentration | Potential cancer therapy |

| Receptor Binding Affinity | Enhanced affinity observed with specific structural modifications | Drug development for neurological disorders |

| SAR Analysis | Identified key structural features influencing activity | Informing future compound design |

Mechanism of Action

The mechanism of action of N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)pivalamide involves its interaction with specific molecular targets and pathways. The pyridine and pyrazole rings in the compound can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The exact molecular targets and pathways involved depend on the specific biological context and the type of cells or organisms being studied .

Comparison with Similar Compounds

Table 1: Key Structural and Commercial Features of Comparable Pyridine-Pivalamide Derivatives

Key Structural Differences and Implications:

Halogenation vs. Heterocyclic Substitution: The target compound features a pyrazole-ethyl-pivalamide chain, while analogs like N-(2-Chloro-6-iodopyridin-3-yl)pivalamide prioritize halogenation (Cl, I) on the pyridine ring. The pyrazole moiety in the target compound could confer selective kinase inhibition, as seen in other pyrazole-containing therapeutics .

Linker and Functional Groups :

- The ethyl linker in the target compound may improve flexibility and bioavailability compared to rigid substituents like trimethylsilyl or dimethoxymethyl groups in analogs .

- The pivalamide group, common across all compounds, enhances metabolic stability by resisting enzymatic hydrolysis.

In contrast, the target compound’s pyrazole-ethyl chain balances hydrophilicity and steric bulk .

Research and Development Considerations

- Target Selectivity : The pyrazole moiety may offer advantages in targeting specific kinases or receptors over halogenated analogs, which are often broader in activity .

- Scalability : The ethyl-pivalamide chain in the target compound may simplify synthesis compared to multi-halogenated analogs requiring precise regioselective reactions .

Biological Activity

N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)pivalamide is a complex organic compound that integrates a pyridine moiety with a pyrazole ring, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : CHN

- Molecular Weight : 272.35 g/mol

- IUPAC Name : this compound

This compound features a pivalamide group, which may enhance its solubility and bioavailability compared to simpler analogs.

Biological Activity Overview

Research indicates that compounds containing pyrazole and pyridine rings exhibit a wide range of biological activities, including:

- Antimicrobial Activity : Pyrazole derivatives have shown significant antimicrobial effects against various pathogens. For instance, studies have demonstrated that similar compounds can inhibit bacterial growth effectively .

- Anticancer Properties : Some pyrazole-containing compounds have been reported to possess anticancer activity, particularly against breast cancer cell lines. In vitro studies indicated that derivatives could reduce cell viability significantly .

- Anti-inflammatory Effects : The anti-inflammatory potential of pyrazole derivatives has been documented, with several compounds exhibiting inhibition of pro-inflammatory cytokines .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, similar compounds have been shown to interact with various biological targets:

- Enzyme Inhibition : Many pyrazole derivatives act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For example, certain analogs have demonstrated IC values in the low micromolar range against CDK2 and CDK9 .

- Receptor Modulation : Compounds like this compound may modulate receptor activity, influencing pathways involved in inflammation and cancer proliferation .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds, providing insight into the potential efficacy of this compound:

These findings highlight the therapeutic potential of pyrazole-based compounds in treating infections and cancers.

Q & A

Basic Research Questions

Q. What synthetic strategies are employed for the preparation of N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)pivalamide?

- Methodology :

- Condensation Reactions : Pyridinyl-pyrazole intermediates are synthesized via cyclocondensation of hydrazines with β-ketonitriles or via Suzuki-Miyaura coupling for aryl substitutions .

- Pivalamide Attachment : The pivalamide group is introduced using pivaloyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions.

- Purification : Column chromatography with silica gel (e.g., hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures is used to isolate the pure compound.

- Key Considerations : Monitor reaction progress via TLC and confirm purity through melting point analysis and HPLC (>95% purity).

Q. Which spectroscopic and chromatographic methods are utilized to characterize this compound?

- Spectroscopic Techniques :

- NMR : and NMR (e.g., in DMSO-d) confirm proton environments and carbon frameworks. Aromatic protons in pyridine (δ 8.5–9.0 ppm) and pyrazole (δ 7.0–8.0 ppm) are diagnostic .

- IR : Peaks at ~1650 cm (amide C=O) and ~1550 cm (pyridine ring vibrations) .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular ion peaks (e.g., [M+H]).

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water mobile phases.

Q. What are the common impurities encountered during synthesis, and how are they identified and resolved?

- Impurities :

- Unreacted starting materials (e.g., pyridinyl precursors).

- Hydrolysis byproducts (e.g., free carboxylic acids from pivalamide degradation).

- Resolution :

- HPLC-MS : Identifies impurities by retention time and mass .

- Recrystallization : Ethanol/water mixtures selectively precipitate the target compound.

- Ion-Exchange Chromatography : Removes charged impurities (e.g., unreacted acids).

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software be applied to determine the crystal structure of this compound?

- Methodology :

- Crystallization : Slow evaporation from dichloromethane/methanol yields single crystals.

- Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.

- Structure Refinement :

- SHELX Suite : SHELXD for phase determination, SHELXL for refinement.

- Parameters : R < 0.05, wR < 0.15, and goodness-of-fit (GOF) ~1.0 .

- Key Findings :

- Bond lengths (e.g., C–N in pyrazole: ~1.33 Å) and torsion angles confirm stereoelectronic effects.

- Hirshfeld surface analysis reveals intermolecular interactions (e.g., C–H···O hydrogen bonds) .

Q. What are the methodologies for investigating the coordination chemistry of this compound with metal ions?

- Synthesis of Complexes :

- React with metal salts (e.g., Cd(NO)) in ethanol/water under reflux.

- Ligand acts as a bidentate N,N-donor via pyridyl-N and pyrazolyl-N atoms .

- Characterization :

- TGA : Determines thermal stability (decomposition >250°C).

- UV-Vis : d–d transitions (e.g., Cd(II) complexes show λ ~350 nm).

- Magnetism : SQUID measurements for paramagnetic metal ions (e.g., Fe(II)).

Q. How can computational modeling predict the reactivity or binding modes of this compound in biological systems?

- Methods :

- Docking Studies : AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases).

- DFT Calculations : Gaussian 09 optimizes geometries and calculates frontier orbitals (HOMO/LUMO) to predict electrophilic sites.

- Findings :

- Pyridinyl nitrogen participates in hydrogen bonding with active-site residues (e.g., Asp86 in kinase targets).

- LogP ~2.5 (predicted via ChemAxon) suggests moderate blood-brain barrier permeability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.